molecular formula C16H12ClNO3 B4838531 (Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid

(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B4838531
M. Wt: 301.72 g/mol
InChI Key: UWDAMAVHCIXWLQ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid is an organic compound that features a combination of aromatic and aliphatic structures It is characterized by the presence of a 4-chloroanilino group, a phenyl group, and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid typically involves the reaction of 4-chloroaniline with other organic reagents under controlled conditions. One common method is the Mannich reaction, which involves the condensation of 4-chloroaniline with an aldehyde (such as vanillin) and a ketone (such as cyclohexanone) in the presence of a catalyst like chloroacetate ethanolamine-based ionic liquids . The reaction is usually carried out in ethanol at room temperature, yielding the desired product with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-chloronitrosobenzene and 4-chloronitrobenzene.

    Reduction: 4-chloroaniline derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A precursor and structurally related compound.

    4-chloronitrosobenzene: An oxidation product.

    4-chloronitrobenzene: Another oxidation product.

Uniqueness

(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-6-8-13(9-7-12)18-14(16(20)21)10-15(19)11-4-2-1-3-5-11/h1-10,18H,(H,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDAMAVHCIXWLQ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 3
(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 4
(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 5
(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid
Reactant of Route 6
(Z)-2-(4-chloroanilino)-4-oxo-4-phenylbut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.